MOR agonist-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MOR agonist-1 is a compound that acts on the mu opioid receptor, a class of opioid receptors critical for analgesia, reward, and euphoria. The mu opioid receptor is distributed in various brain regions, including the hippocampus, where it plays a significant role in modulating pain and other physiological responses .

Preparation Methods

The synthesis of MOR agonist-1 involves several steps, including the preparation of precursor molecules and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

MOR agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MOR agonist-1 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the binding interactions with the mu opioid receptor and to develop new analgesic drugs with reduced side effects. In biology, it helps in understanding the molecular mechanisms of pain modulation and reward pathways. In medicine, this compound is investigated for its potential to treat pain, addiction, and other neurological disorders. Industrial applications include the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

MOR agonist-1 exerts its effects by binding to the mu opioid receptor, which is a G-protein coupled receptor. Upon binding, it activates the Gi/o subtype of the G-protein family, initiating a cascade of intracellular signaling pathways. This process attenuates the excitation of pain-sensing neurons and induces analgesia. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity, lowering cyclic adenosine monophosphate levels, and modulating ion channel activity .

Comparison with Similar Compounds

MOR agonist-1 can be compared with other similar compounds such as morphine, fentanyl, oxycodone, and tramadol. These compounds also act on the mu opioid receptor but differ in their potency, efficacy, and side effect profiles. For instance, morphine is a natural opiate with high analgesic potency but significant side effects like respiratory depression and addiction. Fentanyl is a synthetic opioid with even higher potency but also a higher risk of overdose. Oxycodone and tramadol are semi-synthetic opioids with varying degrees of efficacy and side effects. This compound is unique in its ability to provide effective analgesia with potentially reduced side effects compared to these traditional opioids .

Properties

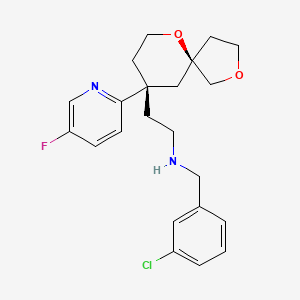

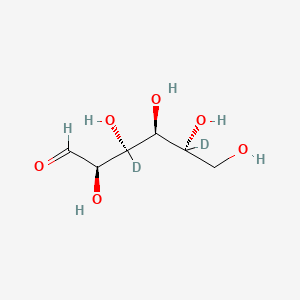

Molecular Formula |

C22H26ClFN2O2 |

|---|---|

Molecular Weight |

404.9 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2-[(5S,9R)-9-(5-fluoropyridin-2-yl)-2,6-dioxaspiro[4.5]decan-9-yl]ethanamine |

InChI |

InChI=1S/C22H26ClFN2O2/c23-18-3-1-2-17(12-18)13-25-9-6-21(20-5-4-19(24)14-26-20)7-11-28-22(15-21)8-10-27-16-22/h1-5,12,14,25H,6-11,13,15-16H2/t21-,22-/m1/s1 |

InChI Key |

VDEAHPKUJXNLGH-FGZHOGPDSA-N |

Isomeric SMILES |

C1COC[C@]12C[C@](CCO2)(CCNCC3=CC(=CC=C3)Cl)C4=NC=C(C=C4)F |

Canonical SMILES |

C1COCC12CC(CCO2)(CCNCC3=CC(=CC=C3)Cl)C4=NC=C(C=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)